molecular formula C12H16O B14276671 11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene CAS No. 128902-03-4

11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene

Cat. No.: B14276671
CAS No.: 128902-03-4
M. Wt: 176.25 g/mol
InChI Key: PJTMLBMSONXNNZ-UHFFFAOYSA-N
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Description

11-Methoxybicyclo[531]undeca-1(11),7,9-triene is a complex organic compound characterized by its unique bicyclic structure This compound is part of the bicyclo[53

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene typically involves the construction of the bicyclic core through a series of diastereoselective reactions. One approach starts with an eight-membered ring, utilizing the conformational bias of the cyclooctane-ring system to achieve high diastereoselectivity . The reaction conditions often involve the use of specific catalysts and reagents to facilitate the formation of the desired bicyclic structure.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, scaling up the synthesis process, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different functional groups, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to the formation of new compounds.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the bicyclic structure.

Scientific Research Applications

11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene has several scientific research applications:

    Chemistry: It serves as a model compound for studying the reactivity and properties of bicyclic structures.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.

    Industry: Its chemical properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors or enzymes, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Methoxybicyclo[5.3.1]undeca-1(11),7,9-triene is unique due to its specific methoxy substitution and bicyclic structure, which confer distinct chemical properties and potential applications. Its reactivity and interactions with biological targets set it apart from other similar compounds.

Properties

CAS No.

128902-03-4

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

11-methoxybicyclo[5.3.1]undeca-1(11),7,9-triene

InChI

InChI=1S/C12H16O/c1-13-12-10-6-3-2-4-7-11(12)9-5-8-10/h5,8-9H,2-4,6-7H2,1H3

InChI Key

PJTMLBMSONXNNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CCCCCC1=CC=C2

Origin of Product

United States

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